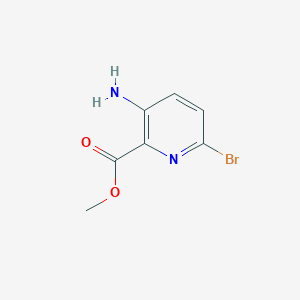

Methyl 3-amino-6-bromopicolinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETASVOVQOWEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670385 | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866775-09-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Picolinate Derivatives in Organic Synthesis and Medicinal Chemistry

Picolinic acid and its derivatives, characterized by a pyridine (B92270) ring with a carboxylic acid at the 2-position, are a remarkable class of compounds with broad applications. alfa-chemistry.com In organic synthesis, their unique electronic and structural features make them valuable ligands and starting materials for creating complex molecular architectures. saimerakpharma.com The pyridine nitrogen and the adjacent carboxyl group can act as a bidentate chelating agent for various metal ions, a property exploited in catalysis and materials science. saimerakpharma.comgoogle.com

The true significance of picolinate (B1231196) derivatives, however, is most evident in medicinal chemistry. This scaffold is a component of numerous biologically active molecules. ukchemicalsuppliers.co.uk For instance, picolinate-based structures are found in synthetic auxin herbicides, demonstrating their impact on agriculture. alfa-chemistry.com In pharmaceuticals, these derivatives have been investigated for a wide array of therapeutic applications, including the development of inhibitors for enzymes like Mycobacterium tuberculosis ukchemicalsuppliers.co.uk and as ligands for metal complexes with potential biomedical uses. saimerakpharma.com The structural versatility of the picolinate core allows for fine-tuning of a molecule's properties to achieve desired biological activity and to develop new treatments for a range of diseases. google.comgoogle.com

The Role of Methyl 3 Amino 6 Bromopicolinate As a Key Synthetic Intermediate

Methyl 3-amino-6-bromopicolinate serves as a highly valuable reactant for the synthesis of complex organic molecules. chemicalbook.com Its utility stems from the strategic placement of three distinct functional groups on the pyridine (B92270) ring: an amino group, a bromine atom, and a methyl ester. This arrangement provides a platform for sequential and regioselective modifications, allowing chemists to build intricate molecular frameworks.

The bromine atom at the 6-position is particularly important as it provides a reactive handle for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are frequently employed to introduce a wide variety of aryl, heteroaryl, or alkyl groups at this position. google.comgoogle.comacs.org This is a critical step in the synthesis of many targeted therapeutic agents, as the group introduced at the 6-position often plays a crucial role in the molecule's interaction with its biological target.

The amino group at the 3-position and the methyl ester at the 2-position offer further opportunities for chemical elaboration. The amino group can be acylated, alkylated, or used to form new heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. A notable synthesis involves the reaction of methyl 3-aminopicolinate with 1-bromo-2,5-pyrrolidinedione to produce this compound, which is then used in further synthetic steps. sci-hub.se This multi-faceted reactivity makes this compound a cornerstone intermediate in the construction of diverse compound libraries for drug discovery screening.

Overview of Research Trajectories Involving Methyl 3 Amino 6 Bromopicolinate

Multi-Step Synthesis through Brominated Pyridine (B92270) Intermediates

The synthesis of this compound is often achieved through multi-step sequences that rely on the careful manipulation of brominated pyridine intermediates. These routes offer a high degree of control over the final product's structure.

Functional Group Transformations and Positional Selectivity

Achieving the desired substitution pattern on the pyridine ring is a critical challenge in the synthesis of compounds like this compound. The interplay of activating and directing effects of substituents, along with the choice of reagents, dictates the outcome of the reaction.

The regioselectivity of functionalization is influenced by both steric and electronic factors. For instance, in some pyridine systems, bulky substituents at the 3-position can direct functionalization to the C6 position, overriding the electronic preference for the C4 position. acs.org The ability to control where a functional group is introduced is paramount for the efficient synthesis of a specific isomer.

Various methods have been developed to achieve positional selectivity in pyridine synthesis. researchgate.net These can include the use of protecting groups, directed metalation, or the strategic introduction of substituents that influence the reactivity of the pyridine ring. For example, the Chichibabin reaction, which involves the nucleophilic substitution of a hydride ion by an amino group, is a classic method for introducing an amino group at the 2-position of the pyridine ring. researchgate.net

Precursor Chemistry: From Methyl 3-aminopyridine-2-carboxylate

A common precursor for the synthesis of this compound is Methyl 3-aminopyridine-2-carboxylate. orgsyn.org The synthesis of this precursor itself can be achieved through various routes. One notable method involves the Hofmann rearrangement of nicotinamide (B372718) to produce 3-aminopyridine (B143674), which can then be further functionalized. orgsyn.org Another approach involves the decarboxylation of 3-aminopyridine-2-carboxylic acid at high temperatures. orgsyn.org

Once Methyl 3-aminopyridine-2-carboxylate is obtained, the subsequent bromination at the 6-position is a key step. This transformation requires careful selection of brominating agents and reaction conditions to ensure high regioselectivity and yield.

Direct Bromination Approaches: Reagents and Regioselectivity Considerations

Direct bromination of the pyridine ring offers a more atom-economical approach to introducing a bromine substituent. However, controlling the regioselectivity of this reaction can be challenging due to the inherent reactivity of the pyridine nucleus.

The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of pyridines and other heterocyclic compounds. chemicalbook.com The reaction conditions, such as the solvent and the presence of initiators like benzoyl peroxide, can significantly influence the outcome of the bromination. chemicalbook.com For example, the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide can yield different bromo-derivatives depending on the reaction conditions. nih.gov

The inherent electronic properties of the substituents on the pyridine ring play a significant role in directing the incoming bromine atom. Electron-donating groups, such as the amino group in Methyl 3-aminopicolinate, activate the ring towards electrophilic substitution and can influence the position of bromination.

| Reagent | Substrate | Product | Conditions | Yield |

| N-Bromosuccinimide, Acetic Acid, Dibenzoyl Peroxide | Methyl 6-chloro-3-methylpicolinate | Methyl 3-(bromomethyl)-6-chloropicolinate | Tetrachloromethane, 100°C, 1h | 68% |

Emerging Synthetic Strategies and Optimized Reaction Conditions

The field of organic synthesis is constantly evolving, with new technologies and methodologies being developed to improve efficiency, safety, and scalability.

Continuous Flow Reactor Applications in Picolinate (B1231196) Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering several advantages over traditional batch processing. slideshare.netnih.gov These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput synthesis. nih.govmonash.edu

The synthesis of various chemical compounds, including active pharmaceutical ingredients, has been successfully demonstrated using continuous flow reactors. slideshare.netnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product quality. mit.edu For instance, the use of packed-bed continuous-flow reactors has enabled high-throughput synthesis with short residence times. nih.gov The modular nature of flow systems also facilitates multi-step syntheses in a continuous manner. mit.edursc.org The application of continuous flow technology to the synthesis of picolinate derivatives holds promise for developing more efficient and scalable manufacturing processes. rsc.org

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups.

Utilization of Organometallic Reagents (e.g., Organolithium, Grignard, Zinc Reagents)

Organometallic reagents are powerful nucleophiles capable of displacing the bromine atom to form new carbon-carbon bonds. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of aryl bromides with these reagents is a cornerstone of organic synthesis. For instance, organolithium and Grignard reagents are known to react with aryl halides to form new C-C bonds. Similarly, organozinc reagents, often used in Negishi-type couplings, can be employed to couple with aryl halides. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, with the bromine atom of this compound serving as an excellent handle for such transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgscispace.com This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents. libretexts.org In the context of this compound, the bromine atom can be readily coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents.

A general procedure for a Suzuki-Miyaura coupling involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like potassium carbonate or cesium carbonate, in a suitable solvent system. researchgate.netnih.gov The reaction has been successfully applied to a broad range of substrates, including those with sensitive functional groups. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ | nih.gov |

| Base | K₃PO₄ | nih.gov |

| Solvent | DMF | nih.gov |

| Temperature | 33 °C | nih.gov |

Other Palladium-Mediated Coupling Strategies (e.g., Sonogashira for related picolinates)

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is particularly useful for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org

While a specific example with this compound is not provided, the Sonogashira coupling is a standard method for the alkynylation of aryl halides. The reactivity of the halide in Sonogashira couplings generally follows the trend I > OTf > Br > Cl. youtube.com

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example Reagents | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | libretexts.org |

| Copper(I) Co-catalyst | CuI | organic-chemistry.org |

| Base | Triethylamine, Diethylamine | wikipedia.org |

| Solvent | DMF, Ether | wikipedia.org |

Transformations of the Amino and Ester Functional Groups

Beyond the reactivity at the bromine center, the amino and ester groups on the picolinate ring offer further opportunities for derivatization.

Amide Formation and Peptide Coupling Reactions

The amino group at the 3-position can readily undergo acylation to form amides. This transformation is fundamental in organic synthesis and medicinal chemistry. The reaction typically involves treating the amino-picolinate with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

Furthermore, the ester group can be involved in amide bond formation through an ester-amide exchange. This strategy has been observed in biosynthetic pathways where a methyl ester is converted to an amide in the presence of an amine. nih.gov This type of reaction provides an alternative to traditional amide bond formation methods.

The amino group also allows for participation in peptide coupling reactions. By coupling with an N-protected amino acid, the this compound scaffold can be incorporated into peptide chains. Conversely, the ester group could potentially be hydrolyzed to the corresponding carboxylic acid, 3-amino-6-bromopicolinic acid, which could then be coupled with an amino acid or peptide. synquestlabs.com

Hydrolysis and Esterification Interconversions

The interconversion between this compound and its corresponding carboxylic acid, 3-amino-6-bromopicolinic acid, represents a fundamental class of reactions pivotal for the further derivatization and biological application of this scaffold. These transformations, namely hydrolysis of the methyl ester to the carboxylic acid and the reverse esterification, are typically straightforward yet require carefully controlled conditions to achieve high yields and purity.

The hydrolysis of the methyl ester is readily accomplished under basic conditions. The reaction involves the saponification of the ester functionality using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). The choice of base and solvent system can influence the reaction rate and work-up procedure. A common approach involves treating the ester with a hydroxide salt in a mixture of water and a miscible organic solvent like methanol (B129727) (MeOH) or tetrahydrofuran (B95107) (THF) to ensure solubility of the starting material. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, acidification of the reaction mixture with a mineral acid, for instance, hydrochloric acid (HCl), is necessary to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Conversely, the esterification of 3-amino-6-bromopicolinic acid to its methyl ester can be achieved through several methods. A prevalent and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. Commonly used catalysts include sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. The reaction is typically performed at elevated temperatures to drive the equilibrium towards the formation of the ester. An alternative approach for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This system generates hydrochloric acid in situ, which catalyzes the esterification under relatively mild conditions, often at room temperature.

Detailed research findings on these interconversions are crucial for optimizing reaction protocols. The tables below summarize typical reaction conditions for the hydrolysis and esterification of this compound and its carboxylic acid analog, based on established methodologies for similar substrates.

Table 1: Hydrolysis of this compound

| Parameter | Condition |

| Reactant | This compound |

| Reagent | Lithium Hydroxide (LiOH) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | Room Temperature to Reflux |

| Reaction Time | 1 - 12 hours |

| Work-up | Acidification with HCl |

| Product | 3-amino-6-bromopicolinic acid |

Table 2: Esterification of 3-amino-6-bromopicolinic acid

| Parameter | Condition |

| Reactant | 3-amino-6-bromopicolinic acid |

| Reagent | Methanol (MeOH) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux |

| Reaction Time | 4 - 24 hours |

| Work-up | Neutralization and Extraction |

| Product | This compound |

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these structures often form the core of biologically active compounds and functional materials. Methyl 3-amino-6-bromopicolinate serves as an ideal scaffold for the construction of such complex systems, particularly for nitrogen-containing heterocycles like pyridopyrimidines.

The general strategy for synthesizing pyridopyrimidine derivatives often involves the fusion of a pyridine (B92270) ring with a pyrimidine (B1678525) ring. The amino group of this compound can act as a nucleophile to react with various carbonyl compounds, leading to the formation of a fused pyrimidine ring. For instance, reaction with 1,3-dicarbonyl compounds can yield substituted pyrido[2,3-d]pyrimidines. chemspider.com

Furthermore, the bromine atom at the 6-position is a key handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming new carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of the bromopicolinate with a wide range of primary and secondary amines, opening pathways to a vast library of substituted picolinates. wikipedia.orglibretexts.org

Table 1: Key Reactions for Heterocycle Synthesis from this compound

| Reaction Type | Reagents and Conditions | Resulting Structure |

| Pyrimidine Ring Formation | 1,3-Dicarbonyl compounds, acid or base catalysis | Fused Pyrido[2,3-d]pyrimidine |

| Buchwald-Hartwig Amination | Primary or secondary amines, Palladium catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base (e.g., NaOBu-t) | 6-Amino-substituted picolinates |

These synthetic routes, enabled by the unique reactivity of this compound, provide chemists with powerful tools to build complex, multi-ring systems with potential applications in drug discovery and materials development.

Rational Design and Synthesis of Picolinate-Based Agrochemicals

The picolinate (B1231196) chemical class is renowned in the agrochemical industry, forming the backbone of several potent herbicides. The 6-arylpicolinates, in particular, are a significant class of herbicides effective against a variety of weeds. The herbicidal activity of these compounds is highly dependent on the substitution pattern of the 6-aryl group.

This compound is a key intermediate in the synthesis of these next-generation herbicides. The bromine atom allows for the introduction of various aryl groups at the 6-position via Suzuki-Miyaura cross-coupling reactions, a powerful palladium-catalyzed method for forming carbon-carbon bonds. This modular approach enables the systematic variation of the aryl substituent, which is crucial for optimizing herbicidal potency and spectrum. Research has shown that 3,4-disubstitution on the 6-aryl ring is particularly favorable for high herbicidal activity.

Development of Specialty Chemical Building Blocks

Beyond its direct application in the synthesis of bioactive molecules, this compound is itself a valuable platform for the creation of more elaborate and specialized chemical building blocks. The differential reactivity of its functional groups allows for sequential and selective transformations, leading to a diverse array of downstream intermediates.

For example, the bromine atom can be readily displaced by a variety of nucleophiles or participate in a range of cross-coupling reactions to introduce new functionalities. The amino group can be acylated, alkylated, or diazotized to further expand the chemical space accessible from this starting material. The methyl ester provides another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

This versatility makes this compound a key component in the toolbox of synthetic chemists, enabling the efficient construction of complex molecules for a wide range of applications, from pharmaceuticals to advanced materials. The commercial availability of this compound facilitates its use in both academic research and industrial process development. bldpharm.commyskinrecipes.com

Medicinal Chemistry Research and Biological Activity Investigations of Methyl 3 Amino 6 Bromopicolinate Derivatives

Design and Synthesis of Kinase Inhibitors

The chemical scaffold of methyl 3-amino-6-bromopicolinate serves as a crucial starting point for the synthesis of potent kinase inhibitors, particularly those targeting the PIM kinase family. These kinases are implicated in various cancers, making them an attractive target for therapeutic intervention. google.comgoogle.com

PIM Kinase Inhibition: Structure-Activity Relationship (SAR) Studies

Research into pan-PIM kinase inhibitors has successfully utilized this compound as a key building block. acs.org Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of these inhibitors. A significant breakthrough was the identification of PIM447, a potent pan-PIM kinase inhibitor, which originated from an aminopiperidyl series and was refined through strategic chemical modifications. acs.org

A crucial aspect of the SAR for this class of compounds is the interaction with the hinge region of the PIM kinases. PIM kinases are unique in that they possess a proline residue in the hinge, which limits the formation of hydrogen bonds with ATP to just one. acs.org The design of effective inhibitors leverages this feature. For instance, the X-ray crystal structure of a precursor compound in PIM1 revealed that the primary amino group on a piperidine (B6355638) ring and a pyridyl nitrogen atom engage in three vital hydrogen bonds with the protein (specifically with the side chain of Asp128 and the backbone carbonyl of Glu171, and with Lys67). acs.org

Further SAR exploration led to the replacement of the piperidine moiety with a substituted cyclohexyl ring. This modification was found to be critical for improving metabolic stability while maintaining potent PIM kinase inhibition. acs.org The resulting aminocyclohexyl derivatives demonstrated picomolar to nanomolar inhibitory activity against all PIM isoforms. acs.org

| Compound | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) | KMS11-luc EC50 (nM) |

|---|---|---|---|---|

| Aminopiperidine Precursor (3) | 0.6 | 1.8 | 0.3 | 180 |

| Aminocyclohexyl Derivative (4) | 0.4 | 1.5 | 0.2 | 230 |

| PIM447 (8) | 0.018 | 0.045 | 0.011 | 150 |

Strategies for Modulating Metabolic Stability and Potency

A significant challenge in the development of kinase inhibitors is achieving good metabolic stability. The initial aminopiperidyl-based PIM kinase inhibitors suffered from poor stability. A key strategy to overcome this was the replacement of the metabolically labile piperidine ring with a more robust cyclohexyl ring. acs.org This substitution successfully led to the discovery of aminocyclohexyl pan-PIM inhibitors with significantly improved metabolic stability. acs.org

Another approach to enhance metabolic stability in drug candidates is the strategic introduction of deuterium (B1214612) atoms at metabolically vulnerable positions. This can lead to a stronger C-D bond compared to a C-H bond, thereby slowing down metabolic processes. nih.gov While not specifically reported for this compound derivatives, this strategy has been successfully applied to other kinase inhibitors, such as pyridazinone analogs, to improve their pharmacokinetic profiles. consensus.appnih.govresearchgate.net For instance, the BTK inhibitor GDC-0834 was found to be rapidly metabolized, but SAR studies focusing on reducing the metabolic cleavage of an amide bond led to the identification of more stable analogs. nih.gov

Exploration of Antimicrobial Properties of Picolinate (B1231196) Derivatives

While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented, the broader class of bromo-substituted heterocyclic compounds has shown significant antimicrobial potential. For example, a series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibited potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One of the most active compounds demonstrated a minimum inhibitory concentration (MIC) value of 0.031 μg/ml against MRSA. nih.gov The mechanism of action for some of these compounds was found to be the inhibition of DNA gyrase and topoisomerase IV. nih.gov

Furthermore, metal complexes of aminopyridine and aminocoumarin derivatives have been investigated for their antimicrobial activities. mdpi.comresearchgate.netscirp.org The coordination of metal ions to these heterocyclic ligands can enhance their biological activity. nih.gov For instance, transition metal complexes of 3-aminopyridine (B143674) have been synthesized and shown to possess antibacterial and antifungal properties. scirp.org These findings suggest that derivatives of this compound, which contains an aminopyridine moiety, could be promising candidates for the development of novel antimicrobial agents, potentially through the formation of metal complexes.

Evaluation of Anticancer Activities and Molecular Interactions

The 6-bromo substitution on a heterocyclic ring is a feature present in several classes of compounds with demonstrated anticancer activity. For instance, 6-bromo quinazoline (B50416) derivatives have been designed and synthesized as cytotoxic agents. nih.gov These compounds have shown promising activity against cancer cell lines, and molecular docking studies have suggested that they may exert their effects through the inhibition of targets like the epidermal growth factor receptor (EGFR). nih.gov One such derivative displayed an IC50 value of 15.85 ± 3.32 µM against the MCF-7 breast cancer cell line. nih.gov

Mechanistic Studies of Bioactivity (e.g., Zinc Finger Protein Binding for analogous compounds)

Picolinic acid (pyridine-2-carboxylic acid), a structural analog of the core scaffold of this compound, is a known zinc-binding ligand. nih.govnih.gov It has been identified in human milk and is believed to facilitate the absorption of dietary zinc. nih.gov This ability to chelate zinc suggests that derivatives of picolinic acid could potentially interact with zinc-containing proteins, such as zinc finger proteins.

Coordination Chemistry and Ligand Design Incorporating Picolinate Scaffolds

Synthesis of Polydentate Ligands from Methyl 3-amino-6-bromopicolinate

The synthesis of polydentate ligands from this compound can be envisioned through the strategic modification of its amino and bromo functional groups. The amino group provides a nucleophilic center, while the bromo substituent is amenable to various cross-coupling reactions. These reactive sites allow for the extension of the picolinate (B1231196) core to create ligands capable of forming multiple coordination bonds with a central metal ion.

One common strategy for elaborating picolinate-based ligands is the acylation or alkylation of an amino substituent. For instance, the amino group of this compound could be reacted with acyl chlorides or acid anhydrides to form amide linkages. This approach is often used to introduce additional coordinating moieties, such as other heterocyclic rings or carboxylate groups. The resulting multidentate ligands can then encapsulate metal ions, leading to stable complex formation.

The bromo substituent on the picolinate ring is another key functional group for ligand synthesis. It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Stille couplings. These reactions allow for the introduction of aryl, alkynyl, or other organic fragments at the 6-position of the pyridine (B92270) ring. By carefully choosing the coupling partner, it is possible to construct elaborate ligand architectures with precise control over their geometry and electronic properties. For example, coupling with a boronic acid derivative containing another coordinating group would yield a bidentate or tridentate ligand.

Furthermore, the methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This transformation provides an additional coordination site, allowing the picolinate moiety to act as a bidentate N,O-chelator. The combination of these synthetic strategies enables the creation of a diverse range of polydentate ligands from a single, versatile precursor.

A hypothetical reaction scheme for the synthesis of a polydentate ligand from this compound is presented below. This example illustrates how the amino and bromo groups can be functionalized to create a more complex ligand structure.

Formation of Metal Complexes with Lanthanide Ions (e.g., Tb(III), Eu(III))

Picolinate-based ligands are particularly well-suited for the formation of luminescent complexes with lanthanide ions, such as terbium(III) and europium(III). acs.orgsemanticscholar.org The picolinate framework can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. acs.orgsemanticscholar.org This process, known as sensitized emission, is highly efficient when the triplet state of the ligand is appropriately matched with the emissive energy level of the lanthanide ion.

The coordination of lanthanide ions by polydentate ligands derived from this compound would likely involve the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The denticity of the ligand and the coordination number of the lanthanide ion would determine the stoichiometry of the resulting complex. In many cases, the coordination sphere of the lanthanide ion is completed by solvent molecules or other ancillary ligands. nih.gov

The luminescent properties of these complexes are highly dependent on the nature of the ligand and the coordination environment of the lanthanide ion. The substituents on the picolinate ring can influence the energy of the ligand's triplet state, thereby affecting the efficiency of energy transfer to the lanthanide ion. Moreover, the rigidity of the ligand and the presence of quenching groups, such as O-H or N-H oscillators, can also impact the luminescence quantum yield.

The table below summarizes the key photophysical properties of two representative europium(III) complexes with picolinate-based ligands. While these ligands are not directly derived from this compound, they illustrate the typical luminescent characteristics of such systems.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂] | 320 | 614 | 15 | acs.orgsemanticscholar.org |

| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH | 340 | 614 | 25 | acs.orgsemanticscholar.org |

Self-Assembly Processes and Supramolecular Chemistry

For example, a ligand with two picolinate moieties connected by a flexible linker could coordinate to two different metal ions, leading to the formation of a one-dimensional coordination polymer. The bromine atom on the picolinate ring could also be exploited to introduce additional functionality that can participate in secondary interactions, such as halogen bonding. These non-covalent interactions play a crucial role in stabilizing the supramolecular architecture and can influence its physical properties.

The self-assembly of lanthanide complexes with picolinate-based ligands has been shown to yield materials with interesting photophysical properties. acs.orgsemanticscholar.org For instance, the formation of a rigid coordination network can minimize non-radiative decay pathways, leading to enhanced luminescence. Furthermore, the porosity of some coordination polymers can be exploited for sensing applications, where the luminescence of the material is modulated by the presence of guest molecules. acs.orgsemanticscholar.org

The design of ligands that can simultaneously coordinate to metal ions and participate in specific intermolecular interactions is a key challenge in this field. The versatility of this compound as a starting material offers a promising platform for the development of new and functional supramolecular systems.

Advanced Spectroscopic and Structural Characterization Methodologies in Picolinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Methyl 3-amino-6-bromopicolinate, ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

In a ¹H NMR spectrum, the chemical shift (δ) of each proton signal would indicate its electronic environment. The protons on the pyridine (B92270) ring, the amino group (-NH₂), and the methyl ester (-OCH₃) group would each appear at distinct chemical shifts. Furthermore, the splitting pattern (multiplicity) of the aromatic proton signals, governed by spin-spin coupling (J), would reveal the substitution pattern on the pyridine ring. The integration of the signals would confirm the number of protons in each unique environment.

Table 1: Expected ¹H NMR Data for this compound

| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Pyridine-H4 | Varies | Doublet (d) | ~8.0 |

| Pyridine-H5 | Varies | Doublet (d) | ~8.0 |

| Amino (-NH₂) | Broad singlet (s) | Varies (often broad) | N/A |

Table 2: Expected ¹³C NMR Data for this compound

| Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-170 |

| Pyridine C2 | Varies |

| Pyridine C3 | Varies |

| Pyridine C4 | Varies |

| Pyridine C5 | Varies |

| Pyridine C6 | Varies |

Mass Spectrometry (MS) Techniques: HRMS and LC-MS Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₇BrN₂O₂), the nominal molecular weight is 231.05 g/mol . sigmaaldrich.comchemscene.commyskinrecipes.com

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion. This allows for the experimental confirmation of the compound's elemental formula by comparing the measured exact mass to the theoretically calculated mass. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample or for identifying a compound within a complex mixture. bldpharm.com An LC-MS method would establish a specific retention time for this compound under defined chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). Although specific HRMS and LC-MS experimental data are not available in the reviewed literature, the expected key findings are outlined below.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value | Information Provided |

|---|---|---|---|

| HRMS (ESI+) | Calculated Exact Mass [M+H]⁺ | 231.9818 | Elemental Formula: C₇H₈BrN₂O₂⁺ |

| HRMS (ESI+) | Measured Exact Mass [M+H]⁺ | To be determined experimentally | Confirms elemental formula |

| MS | Isotopic Pattern | M:M+2 ratio of ~1:1 | Confirms the presence of one bromine atom |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a highly effective method for identifying the functional groups present in a compound. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups.

Key expected absorptions include the N-H stretching vibrations of the primary amine group, the C=O stretching of the methyl ester, C-N stretching, C-O stretching, and vibrations associated with the substituted pyridine ring. The C-Br stretch would appear in the fingerprint region at a lower wavenumber. While a published IR spectrum for this specific compound was not found in the literature search, the expected characteristic absorption bands are listed in the following table.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | ~3300-3500 (typically two bands) |

| Ester (C=O) | C=O Stretch | ~1710-1730 |

| Aromatic Ring | C=C and C=N Stretch | ~1450-1600 |

| Ester (C-O) | C-O Stretch | ~1100-1300 |

X-ray Crystallography for Solid-State Structural Determination

This analysis would confirm the planarity of the pyridine ring and provide the exact spatial orientation of the amino and methyl ester substituents relative to the ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the amino group and the ester's carbonyl oxygen. No published crystallographic data for this compound was located in the performed searches.

Table 5: Expected X-ray Crystallography Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C=O, C-Br) |

| Bond Angles (°) | Angles between adjacent bonds |

UV-Visible Absorption and Fluorescence Emission Spectroscopy for Complexation Studies

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are valuable techniques for studying the electronic properties of molecules, particularly those with conjugated π-systems like the pyridine ring in this compound. These methods are especially useful for investigating the formation of metal complexes.

The UV-Vis spectrum would show absorption bands corresponding to π→π* and n→π* electronic transitions within the molecule. Upon complexation with a metal ion, shifts in the absorption maxima (λ_max) or changes in molar absorptivity can be monitored to determine the stoichiometry and stability constants of the resulting complex.

If the compound or its metal complexes are fluorescent, fluorescence spectroscopy can provide further insights. Changes in emission intensity, quantum yield, or emission wavelength upon binding to a metal ion can be used for highly sensitive detection and characterization of these interactions. Specific studies on the complexation behavior of this compound using these techniques were not found in the reviewed literature. researchgate.net

Table 6: Expected Spectroscopic Data for Complexation Studies of this compound

| Technique | Parameter | Information Gained from Complexation |

|---|---|---|

| UV-Visible Spectroscopy | Absorption Maxima (λ_max) | Shift indicates interaction with metal ion |

| UV-Visible Spectroscopy | Molar Absorptivity (ε) | Change indicates complex formation |

| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Shift provides information on the complex's electronic environment |

Future Perspectives and Emerging Research Avenues

Chemoinformatic Approaches to Novel Derivative Discovery

Chemoinformatics is a important field in modern drug discovery, using computational methods to analyze chemical and biological data, thereby accelerating the identification of new drug candidates. nih.govfrontiersin.org For a scaffold like Methyl 3-amino-6-bromopicolinate, these in silico techniques offer a rational and efficient pathway to design and prioritize new derivatives with enhanced therapeutic potential.

Key chemoinformatic strategies applicable to this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By analyzing a set of derivatives of this compound, researchers can build QSAR models to predict the activity of yet-to-be-synthesized analogues. chemrevlett.comchemrevlett.com This approach has been successfully used for various pyridine (B92270) and pyrimidine (B1678525) derivatives to predict their potential as anticancer agents, helping to identify which structural modifications are likely to improve efficacy. chemrevlett.comnih.gov The models can guide the design of new derivatives by highlighting key structural features or physicochemical properties that are crucial for their biological function. chemrevlett.com

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. pensoft.net For instance, derivatives of picolinic acid have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. pensoft.netresearchgate.net Molecular docking studies can simulate how newly designed derivatives of this compound might fit into the active site of a target protein, such as VEGFR-2 or Mer kinase, which are implicated in cancer. nih.govnih.gov This allows for the prioritization of compounds that show the most promising binding interactions for synthesis and biological testing.

Virtual Screening: Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. Using the this compound core, virtual libraries of thousands of potential derivatives can be generated by adding different substituents. These libraries can then be screened against various biological targets to identify "hits" for further investigation. This method saves significant time and resources compared to traditional high-throughput screening (HTS). mdpi.com

These computational tools are pivotal in navigating the vast chemical space to discover novel molecules with tailored properties, making the journey from a basic scaffold to a potential therapeutic agent more direct and resource-efficient. nih.gov

Table 1: Chemoinformatic Approaches for Derivative Discovery

| Chemoinformatic Approach | Description | Application to this compound Derivatives |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org | Predict the therapeutic activity (e.g., anticancer, antimicrobial) of new derivatives to guide the design of more potent compounds. chemrevlett.comchemrevlett.com |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to the active site of a biological target. pensoft.net | Evaluate potential interactions with therapeutic targets like EGFR, VEGFR-2, or microbial enzymes to select promising candidates for synthesis. researchgate.netnih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to be active against a specific target. mdpi.com | Rapidly assess a vast number of virtual derivatives to identify novel "hit" compounds for lead development. |

Green Chemistry Principles in this compound Synthesis

Key green chemistry principles relevant to its synthesis include:

Atom Economy and Waste Prevention: Traditional multi-step syntheses often generate significant waste. Green approaches focus on maximizing the incorporation of all materials used in the process into the final product (high atom economy) and preventing waste generation from the outset. rasayanjournal.co.in Designing synthetic routes that minimize protective groups and purification steps is crucial. researchgate.net

Safer Solvents and Reagents: Many classical organic reactions use hazardous solvents and toxic reagents. rasayanjournal.co.in Research is focused on replacing these with greener alternatives like water, ionic liquids, or deep eutectic solvents, which are less toxic and often recyclable. numberanalytics.comnumberanalytics.com For pyridine synthesis, solvent-free approaches or the use of environmentally benign solvents are being explored. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. numberanalytics.com The development of efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, is a key focus for the sustainable synthesis of heterocycles. numberanalytics.comrsc.org

Energy Efficiency: Many chemical reactions require significant energy input for heating. The use of alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes, leading to lower energy consumption and often higher product yields. numberanalytics.comnumberanalytics.comnih.gov These techniques have been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Renewable Feedstocks: While not always directly applicable to a specific intermediate, the overarching goal is to derive starting materials from renewable resources rather than depleting fossil fuels. researchgate.net

By integrating these principles, the synthesis of this compound can become more economically viable and environmentally responsible, aligning with the modern demands of sustainable chemistry. nih.gov

Expanding the Therapeutic Landscape for Picolinate-Based Compounds

The picolinate (B1231196) (or picolinic acid) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. nih.govontosight.ai This history provides a strong foundation for exploring the therapeutic potential of new derivatives synthesized from this compound.

Emerging research avenues for picolinate-based compounds include:

Metabolic Disorders: Picolinic acid is best known for its role as a chelator that facilitates the absorption of essential minerals. Chromium picolinate, for example, is widely studied as a nutritional supplement for its potential to improve insulin (B600854) sensitivity and glucose metabolism in individuals with metabolic syndrome or type 2 diabetes. drugbank.comresearchgate.netclinicaltrials.govdiabetesjournals.org New derivatives could be investigated for similar or enhanced effects on metabolic pathways. Picolinamide (B142947) derivatives have also been developed as inhibitors of the enzyme 11β-HSD1, a target for treating diabetes and metabolic syndrome. nih.govnih.gov

Oncology: Numerous picolinic acid and picolinamide derivatives have been investigated for their anticancer properties. google.com They have been designed as inhibitors of key signaling proteins involved in cancer progression, such as VEGFR-2 and other kinases. nih.gov Studies have shown that some derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including lung and breast cancer. pensoft.netresearchgate.net The structural features of this compound make it an attractive starting point for developing novel kinase inhibitors or other anticancer agents. nih.govgoogle.com

Infectious Diseases: The picolinate structure is also a promising scaffold for developing new anti-infective agents. For example, certain picolinohydrazonamide derivatives have shown potent and selective activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Other derivatives of dipicolinic acid have been explored for their antifungal activity. researchgate.net This suggests that derivatives of this compound could be screened for activity against a wide range of bacterial and fungal pathogens.

By leveraging the versatile chemistry of this compound, researchers can systematically design and synthesize new generations of picolinate-based compounds, aiming to expand their therapeutic applications and address unmet medical needs in oncology, metabolic diseases, and infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl 3-amino-6-bromopicolinate with high regiochemical control?

- Answer : The synthesis should prioritize regioselective bromination at the 6-position of the pyridine ring. A two-step approach is recommended:

Amination : Introduce the 3-amino group via catalytic hydrogenation or Pd-mediated coupling to avoid side reactions.

Bromination : Use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) to minimize over-bromination.

Purification via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from isomers like Methyl 6-amino-3-bromopicolinate .

Q. Which analytical techniques are most effective for characterizing this compound and distinguishing it from structural analogs?

- Answer :

- NMR : Compare - and -NMR spectra with computational models (e.g., DFT calculations) to confirm regiochemistry. For example, the 6-bromine substituent will deshield adjacent protons, producing distinct splitting patterns.

- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify purity (>95%) and molecular ion peaks.

- XRD : Single-crystal X-ray diffraction resolves ambiguities in cases of contradictory spectroscopic data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound during cross-coupling reactions?

- Answer :

- DFT Studies : Calculate activation energies for Suzuki-Miyaura coupling at the 6-bromo position versus competing sites. Compare orbital interactions (e.g., LUMO localization) to predict reactivity.

- Kinetic Isotope Effects (KIE) : Experimental KIE data can validate computational predictions, particularly for steps like oxidative addition of Pd catalysts.

- Contradiction Analysis : If experimental yields conflict with computational results, re-evaluate solvent effects or ligand steric parameters in the model .

Q. What strategies mitigate decomposition of this compound under prolonged storage or reaction conditions?

- Answer :

- Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the methyl ester) can be minimized by storing the compound under inert atmospheres (argon) at –20°C.

- Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress bromine-mediated radical side reactions.

- In Situ Derivatization : Convert the ester to a more stable intermediate (e.g., tert-butyl ester) during multi-step syntheses .

Q. How does the electronic influence of the 6-bromo substituent affect the compound’s utility in synthesizing heterocyclic scaffolds?

- Answer :

- Electron-Withdrawing Effects : The bromine atom reduces electron density at the 6-position, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.

- Cross-Coupling : The bromine serves as a leaving group in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination), but competing C–N bond formation at the 3-amino group must be suppressed using bulky ligands (e.g., XPhos).

- Competing Reactivity : Use Hammett parameters () to predict substituent effects on reaction rates and selectivity .

Methodological Design Questions

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a study on this compound’s biological activity?

- Answer :

- Feasibility : Prioritize in vitro assays (e.g., enzyme inhibition) over in vivo models to reduce costs and ethical concerns.

- Novelty : Focus on understudied targets (e.g., bromodomain-containing proteins) where bromine’s halogen bonding may enhance binding affinity.

- Ethical Compliance : Adhere to OECD guidelines for compound handling and disposal due to bromine’s environmental toxicity .

Q. What experimental frameworks address discrepancies in reported synthetic yields of this compound?

- Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical yield-limiting factors.

- Reproducibility Checks : Collaborate with independent labs to validate protocols, ensuring raw material quality (e.g., anhydrous DMF) is consistent.

- Contradiction Resolution : Compare NMR spectra across studies to confirm whether byproducts (e.g., di-brominated analogs) were misidentified as the target compound .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data between this compound and its 5-bromo isomer?

- Answer :

- 2D NMR (COSY, HSQC) : Correlate proton-proton coupling constants and - correlations to differentiate substitution patterns.

- Crystallography : If available, compare crystal packing motifs; bromine’s van der Waals radius influences lattice parameters.

- Machine Learning : Train a model on known pyridine derivatives’ spectral databases to predict the correct structure from ambiguous data .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC values.

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points caused by compound degradation.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions .

Notes

- Evidence Sources : Citations align with methodological frameworks (e.g., FINER criteria ), analytical techniques , and synthetic protocols .

- Excluded Topics : Commercial pricing, industrial scale-up, and consumer applications are omitted per guidelines.

- Methodological Rigor : Answers emphasize reproducibility, validation, and interdisciplinary approaches (e.g., computational-experimental synergy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.